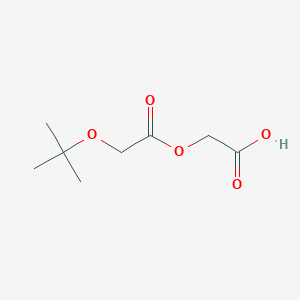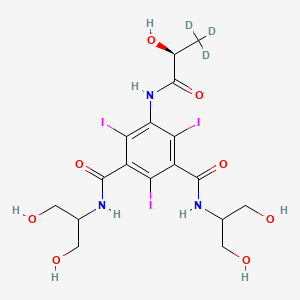
Iopamidol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iopamidol-d3 is a deuterated form of Iopamidol, a nonionic, low-osmolar iodinated contrast agent. It is primarily used in diagnostic imaging, particularly in angiography, to enhance the visibility of internal structures. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the compound due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol-d3 involves several steps, starting with the iodination of a benzene ring. The key intermediate, 5-amino-2,4,6-triiodoisophthalyl dichloride, is reacted with 2(S)-acetoxypropionyl chloride to form the acetyloxy derivative. This intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the quality and yield of the final product. The purification steps are crucial to remove any impurities and achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Iopamidol-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives and deuterated analogs, which are useful for further research and development .
Scientific Research Applications
Iopamidol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to understand the biotransformation of iodinated contrast agents.
Medicine: Utilized in pharmacokinetic studies to evaluate the distribution and elimination of contrast agents in the body.
Industry: Applied in the development of new diagnostic imaging agents and in quality control processes
Mechanism of Action
Iopamidol-d3 works by enhancing the contrast of blood vessels and tissues during imaging procedures. It achieves this by absorbing X-rays, which allows for clearer visualization of internal structures. The compound is excreted unchanged through the kidneys, making it suitable for use in patients with various medical conditions .
Comparison with Similar Compounds
Similar Compounds
Iohexol: Another nonionic, low-osmolar iodinated contrast agent used in diagnostic imaging.
Iomeprol: Similar in structure and function to Iopamidol, used for similar diagnostic purposes.
Iopromide: Another iodinated contrast agent with similar applications in medical imaging
Uniqueness
Iopamidol-d3 is unique due to its deuterated form, which provides advantages in research applications, particularly in studying the pharmacokinetics and metabolism of iodinated contrast agents. The stable isotopic labeling allows for more precise tracking and analysis in various scientific studies .
Properties
Molecular Formula |
C17H22I3N3O8 |
|---|---|
Molecular Weight |
780.1 g/mol |
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |
InChI Key |
XQZXYNRDCRIARQ-FYFSCIFKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



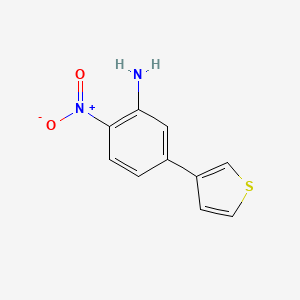
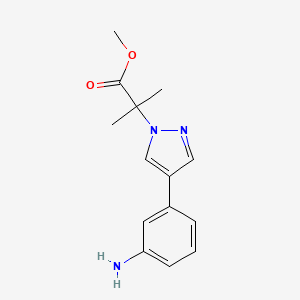
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
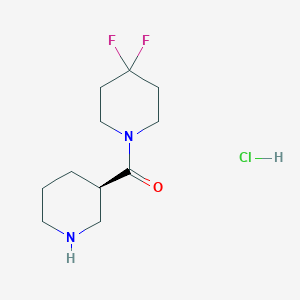
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)


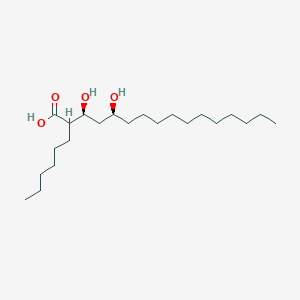
![{2-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13722578.png)
